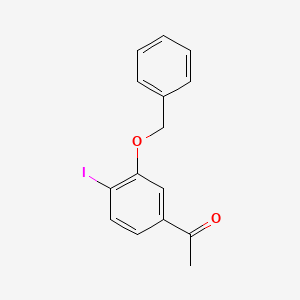
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid is a synthetic organic compound that features a tetrazole ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling of the Rings: The final step involves coupling the tetrazole and thiophene rings through a suitable linker, such as a propenoic acid moiety, using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propenoic acid derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Compounds with tetrazole rings are often explored for their potential as pharmaceutical agents due to their bioisosteric properties with carboxylic acids.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties and can be studied for its potential use in treating infections.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to biological targets similarly to natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propenoic acid.
3-(thiophen-2-yl)prop-2-enoic acid: Lacks the tetrazole ring but has a similar thiophene and propenoic acid structure.
Uniqueness
The combination of the tetrazole and thiophene rings in 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid provides unique electronic properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H10N4O2S |
|---|---|
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
(E)-2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9+ |
Clave InChI |
QFQXXYIFABZRMF-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=NN2/C(=C/C3=CC=CS3)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)




